4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile
Overview
Description
- The chloro group is introduced via chlorination using reagents such as phosphorus oxychloride.
- The isopropoxy group is added through an etherification reaction, typically using isopropyl alcohol and a strong acid catalyst.
- The methoxy group is introduced via methylation, often using dimethyl sulfate or methyl iodide.
- The carbonitrile group is added through a nucleophilic substitution reaction, using a suitable nitrile source like cyanogen bromide.
Industrial Production Methods: In an industrial setting, the production of 4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the employment of high-purity reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isopropoxy groups, leading to the formation of quinoline derivatives with hydroxyl or carbonyl functionalities.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or aldehyde group.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar aprotic solvents.
Major Products:
- Oxidation products include quinoline derivatives with hydroxyl or carbonyl groups.
- Reduction products include amine or aldehyde derivatives.
- Substitution products vary depending on the nucleophile used, leading to a wide range of functionalized quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
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Formation of the Quinoline Core:
- Starting with an aniline derivative, the quinoline core is formed through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Scientific Research Applications
4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on these targets, modulating their activity. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
4-Chloro-7-methoxyquinoline-3-carbonitrile: Lacks the isopropoxy group, which may affect its solubility and reactivity.
7-Isopropoxy-6-methoxyquinoline-3-carbonitrile: Lacks the chloro group, potentially altering its electronic properties and reactivity.
4-Chloro-6-methoxyquinoline-3-carbonitrile: Lacks the isopropoxy group, which may influence its biological activity and chemical stability.
Uniqueness: 4-Chloro-7-isopropoxy-6-methoxyquinoline-3-carbonitrile is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for diverse scientific applications.
Properties
IUPAC Name |
4-chloro-6-methoxy-7-propan-2-yloxyquinoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-8(2)19-13-5-11-10(4-12(13)18-3)14(15)9(6-16)7-17-11/h4-5,7-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILOYPJGILGLIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C2C(=C1)N=CC(=C2Cl)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652368 | |
Record name | 4-Chloro-6-methoxy-7-[(propan-2-yl)oxy]quinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741276-43-7 | |
Record name | 4-Chloro-6-methoxy-7-[(propan-2-yl)oxy]quinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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